molecular formula C10H18O3 B080691 6-Hydroxyhexyl 2-methylprop-2-enoate CAS No. 13092-57-4

6-Hydroxyhexyl 2-methylprop-2-enoate

Cat. No. B080691
CAS RN: 13092-57-4
M. Wt: 186.25 g/mol
InChI Key: XFOFBPRPOAWWPA-UHFFFAOYSA-N
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Patent
US08722760B2

Procedure details

1,6-Hexanediol (1000.00 g, 8.46 mol, Sigma-Aldrich) was placed in a 1-liter 3-neck flask equipped with a mechanical stirrer and a narrow tube blowing dry air into the flask. The solid diol was heated to 90° C., at which temperature all the solid melted. With continuous stirring, p-toluenesulfonic acid crystals (18.95 g, 0.11 mol) followed by BHT (2.42 g, 0.011 mol) and methacrylic acid (728.49.02 g, 8.46 mol). Heating at 90° C. with stirring was continued for 5 hours during which time vacuum was applied using tap water aspirator for 5-10 minutes after each half-hour reaction time. The heat was turned off and the reaction mixture was cooled to room temperature. The viscous liquid obtained washed with 10% aqueous sodium carbonate twice (2×240 ml), followed by washing with water (2×240 ml), and finally with 100 ml of saturated NaCl aqueous solution. The obtained oil was dried using anhydrous Na2SO4 then isolated by vacuum filtration to give 1067 g (67.70%) of 6-hydroxyhexyl methacrylate, a yellow oil. This desired product was formed along with 15-18% of 1,6-bis(methacryloyloxyhexane). Chemical characterization was by NMR analysis.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
8.46 mol
Type
reactant
Reaction Step Two
Quantity
18.95 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][OH:7].[C:9](O)(=[O:13])[C:10]([CH3:12])=[CH2:11]>C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[C:9]([O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:8])(=[O:13])[C:10]([CH3:12])=[CH2:11]

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
C(CCCCCO)O
Step Two
Name
Quantity
8.46 mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Three
Name
Quantity
18.95 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer and a narrow tube
CUSTOM
Type
CUSTOM
Details
blowing dry air into the flask
TEMPERATURE
Type
TEMPERATURE
Details
Heating at 90° C.
WAIT
Type
WAIT
Details
aspirator for 5-10 minutes after each half-hour
Duration
7.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
reaction time
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The viscous liquid obtained
WASH
Type
WASH
Details
washed with 10% aqueous sodium carbonate twice (2×240 ml)
WASH
Type
WASH
Details
by washing with water (2×240 ml)
CUSTOM
Type
CUSTOM
Details
The obtained oil was dried
CUSTOM
Type
CUSTOM
Details
then isolated by vacuum filtration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1067 g
YIELD: PERCENTYIELD 67.7%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.